Fenebrutinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fenebrutinib is an orally available inhibitor of Bruton's tyrosine kinase (BTK) with potential antineoplastic activity. Upon administration, fenebrutinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways, which leads to the inhibition of the growth of malignant B-cells that overexpress BTK. BTK, a member of the Src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival.

FENEBRUTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

inhibits Bruton's tyrosine kinase; structure in first source

Fenebrutinib mechanism of action BTK inhibition

Molecular & Cellular Mechanism of Action

Fenebrutinib's therapeutic potential in MS stems from its ability to target two critical cell types by inhibiting the BTK enzyme.

- Targeting B-cells: By inhibiting BTK in B-cells, this compound helps control the acute inflammation that leads to relapses in RMS [1]. This addresses the peripheral immune response.

- Targeting Microglia: As a brain-penetrant molecule, this compound can enter the central nervous system (CNS) and inhibit BTK in microglia (the resident innate immune cells of the brain). This action is proposed to address the chronic neuroinflammation thought to drive long-term disability progression in all forms of MS [1] [2].

The following diagram illustrates the primary signaling pathways inhibited by this compound in different cell types.

This compound inhibits BTK signaling in B-cells and microglia. [1] [2]

A key preclinical study provided evidence for its effect on human microglia. The research demonstrated that this compound specifically blocks the detrimental effects of microglial Fc gamma receptor (FcγR) activation, which can lead to cytokine release and neurite damage. In contrast, the study found that this compound did not significantly impact signaling pathways linked to Toll-like receptor 4 (TLR4) and NLRP3, or the process of myelin phagocytosis, indicating a targeted mechanism of action [2].

Experimental & Clinical Evidence

The dual mechanism of action is supported by robust experimental and clinical data.

Detailed Experimental Protocol: Microglial Signaling

A 2024 study characterized this compound's effects on human microglia using the following key methodology [2]:

- In-Vitro Systems: Used primary human microglia and complex human brain cell systems, including brain organoids.

- Stimulation: Cells were activated via the Fc gamma receptor (FcγR).

- Intervention: Treatment with this compound.

- Outcome Measures:

- Functional Readouts: Measurement of cytokine and chemokine release, microglial clustering, and neurite damage in brain organoids.

- Gene Expression Analysis: RNA sequencing to identify pathways modulated by this compound (e.g., inflammation, matrix metalloproteinase production, cholesterol metabolism).

This study confirmed that this compound blocks FcγR-mediated neuroinflammation and damage in human cells [2].

Clinical Trial Efficacy Data

Phase II and III clinical trials have demonstrated the translational success of this mechanism. The table below summarizes key efficacy outcomes.

| Trial (Phase) | Patient Population | Key Efficacy Findings |

|---|---|---|

| FENopta OLE (Phase II) [3] | Relapsing MS (96 weeks) | Annualized Relapse Rate (ARR) of 0.06 (approx. one relapse every 17 years); 0 new T1 Gd+ brain lesions; no disability progression. |

| FENhance 2 (Phase III) [1] [4] | Relapsing MS (96 weeks) | Significantly reduced ARR compared to active control (teriflunomide). |

| FENtrepid (Phase III) [1] [5] | Primary Progressive MS (120 weeks) | Non-inferior to ocrelizumab in delaying composite confirmed disability progression; numerical benefit as early as week 24. |

Metabolism and Safety Considerations

Understanding the metabolism and safety profile is crucial for drug development professionals.

- Metabolism: In vitro studies using rat liver microsomes indicate that this compound is highly susceptible to metabolism by CYP450 enzymes, primarily CYP3A4 [6]. The proposed metabolic reactions include hydroxylation, oxidation, N-dealkylation, and N-oxidation, with the piperazine ring being a particularly vulnerable site [6].

- Safety: The most common adverse events in clinical trials include COVID-19, urinary tract infection, and pharyngitis [3]. A notable safety observation has been elevations in liver enzymes (ALT) [3] [4]. In March 2024, the FDA placed a clinical hold on its development in the U.S. due to concerns about liver injury, though the safety profile in subsequent Phase III trials was reported as consistent with previous studies [7] [1] [4].

References

- 1. [Ad hoc announcement pursuant to Art. 53 LR] Roche's ... [roche.com]

- 2. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [pubmed.ncbi.nlm.nih.gov]

- 3. Genentech: Press Releases | Thursday, May 29, [gene.com]

- 4. Roche sizes up first BTK inhibitor approval on Phase III MS ... [clinicaltrialsarena.com]

- 5. Roche's this compound Achieves Groundbreaking Phase III ... [pharmacally.com]

- 6. Investigation of this compound Metabolism and Bioactivation ... [pmc.ncbi.nlm.nih.gov]

- 7. - Wikipedia this compound [en.wikipedia.org]

Fenebrutinib pharmacokinetics and absorption distribution

Fenebrutinib Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic parameters of this compound, derived from population pharmacokinetic (popPK) modeling and in vitro studies [1] [2].

| Parameter | Value / Description | Source / Context |

|---|---|---|

| Molecular Weight | 664.8 g/mol | In vitro data [1] |

| logP | 3.3 | Measured [1] |

| pKa | pKa1: 5.0, pKa2: 3.7 (diprotic base) | In vitro data [1] |

| Plasma Protein Binding (fu,p) | 0.197 (19.7% unbound) | Measured [1] |

| Blood-to-Plasma Ratio (B/P) | 0.61 | Measured [1] |

| Primary Clearance Pathway | Hepatic metabolism, predominantly via CYP3A4 [1] | In vitro and clinical data |

| popPK Model Structure | 3-compartment model with linear elimination and a flexible absorption transit compartment model [2] | Phase 1 and Phase 2 data in healthy subjects and RA patients |

| Apparent Clearance (CL/F) | 52% higher in healthy subjects compared to patients with Rheumatoid Arthritis (RA) [2] | Population PK analysis |

| Half-life (t1/2) | 4 to 10 hours [3] | Phase 1 single and multiple ascending dose studies |

ADME Processes of this compound

A deep understanding of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting its behavior in the body.

- Absorption: this compound is administered orally. Its absorption is described by a flexible absorption transit compartment model in popPK analyses [2]. A mechanistic absorption PBPK model using the ADAM (Advanced Dissolution, Absorption, and Metabolism) model accounts for its pH-dependent solubility and predicted dissolution profile. Its human jejunum effective permeability (Peff, man) was predicted from Madin-Darby Canine Kidney (MDCK) cell assays [1].

- Distribution: this compound exhibits multi-compartmental kinetics. A popPK model best describes its profile using a 3-compartment model [2]. For PBPK modeling, a minimal PBPK model with a single adjusting compartment (SAC) was used to capture its multiphasic profile. The volume of distribution at steady-state (Vss) was predicted using tissue composition equations [1].

- Metabolism: In vitro and clinical data indicate that hepatic metabolism, primarily via CYP3A4, is the main clearance pathway for this compound [1]. It has been identified as a sensitive CYP3A substrate [1].

- Excretion: The parent drug is largely eliminated through metabolism, with minor renal clearance contributing to its elimination profile [1].

Drug-Drug Interactions and Transporter Role

This compound's DDI profile is complex, as it is both a substrate and an inhibitor of key enzymes and transporters. The table below summarizes its interaction potential as a perpetrator [3].

| Interaction Target | In Vitro Inhibition | Clinical DDI Observation (with probe substrates) | Mechanistic Conclusion |

|---|---|---|---|

| CYP3A | Time-dependent inhibitor (TDI) [3] | ~2-fold increase in Midazolam AUC [3] | Clinical inhibitor of CYP3A [3] |

| BCRP | IC50 = 9.40 μM [3] | ~2.7-fold increase in Rosuvastatin AUC; Cmax increase larger than AUC [1] [3] | Primary cause of Rosuvastatin DDI is intestinal BCRP inhibition [1] [3] |

| OATP1B | IC50 = 19.7 μM (OATP1B1), 7.15 μM (OATP1B3) [3] | Increase in Rosuvastatin and Simvastatin exposure [3] | Not a clinical OATP1B inhibitor (based on endogenous biomarker data) [3] |

A pivotal approach to understanding these complex DDIs was the use of the endogenous biomarkers coproporphyrin I (CP-I) and CP-III. Despite in vitro data showing OATP1B inhibition, this compound administration caused no change in CP-I or CP-III plasma levels in clinical studies. This key finding demonstrated that the observed clinical DDIs with statins were caused primarily by inhibition of CYP3A and BCRP, rather than OATP1B [3].

Furthermore, a unique DDI was observed when this compound was co-administered with itraconazole (a strong CYP3A inhibitor). Contrary to expectations, itraconazole decreased this compound's Cmax while increasing its AUC. A PBPK model incorporating the effect of drug-excipient complexation revealed that hydroxypropyl-β-cyclodextrin (H-β-CD), an excipient in the itraconazole solution, complexed with this compound in the gut, delaying its absorption and rationalizing the unexpected PK profile [1].

Experimental Protocols for Key Assays

The following methodologies are critical for evaluating this compound's pharmacokinetic and interaction properties.

In Vitro Transporter Inhibition Assay [3]

- System: Uptake assays in transfected cell lines (e.g., HEK293, MDCKII).

- Probe Substrates: ß-estradiol 17-(ß-D-glucuronide) (E217ßG) for OATP1B1; cholecystokinin-8 (CCK-8) for OATP1B3.

- Procedure: Incubate cells with probe substrate and varying concentrations of this compound. Measure intracellular accumulation of the probe over time.

- Analysis: Calculate IC50 values from concentration-dependent inhibition curves.

In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) [3]

- System: Human liver microsomes (HLM).

- Reversible Inhibition: Co-incubate HLM with CYP probe substrates (e.g., midazolam for CYP3A) and this compound. Measure metabolite formation.

- Time-Dependent Inhibition: Pre-incubate HLM with fenebrutubicin (with and without NADPH) before adding the probe substrate. A shift in IC50 after pre-incubation indicates TDI.

- Analysis: Determine TDI kinetic parameters (kinact, KI).

Clinical DDI Study with Endogenous Biomarkers [3]

- Design: Multiple-dose, crossover or sequential study in healthy subjects.

- Procedure: Administer this compound (e.g., 200 mg BID) and measure plasma levels of probe drugs (e.g., midazolam, rosuvastatin) and endogenous biomarkers (CP-I, CP-III) with and without this compound co-administration.

- Bioanalysis: Use LC-MS/MS to quantify drug and biomarker concentrations.

- PK Analysis: Calculate geometric mean ratios (GMRs) for AUC and Cmax to assess DDI magnitude.

Model-Informed Drug Development

Model-informed approaches have been central to this compound's development strategy [2].

- Population PK (popPK) Modeling: A popPK model was developed using data from healthy subjects and RA patients. This model identified that healthy subjects had a 52% higher apparent clearance than patients, a critical factor for dose selection [2].

- Physiologically-Based Pharmacokinetic (PBPK) Modeling: A full PBPK model was built and verified against clinical data. It was used prospectively to predict DDI magnitude and retrospectively to rationalize complex observations, such as the itraconazole DDI, by incorporating the drug-excipient complexation effect [1].

- Exposure-Response (E-R) Analysis: In a Phase 2 RA study, E-R analyses for efficacy endpoints (ACR20, ACR50, ACR70, DAS28) modeled the this compound effect using an Emax model. The analysis showed that an efficacy plateau was achieved within the exposure range of the Phase 2 trial [2].

The workflow below illustrates how these components are integrated in a PBPK-based MIDD approach for this compound.

PBPK Model-Informed Drug Development Workflow for this compound [1] [3]

Key Signaling Pathways and Experimental Workflows

This compound is a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial component in signaling cascades following B-cell antigen receptor (BCR) activation in B cells and Fcγ receptor (FcγR) in myeloid cells [2]. Inhibition of BTK can thus modulate both B-cell and myeloid cell functions, which is the rationale for its use in autoimmune diseases [2].

The diagram below outlines the logical workflow for assessing complex DDIs using a combination of clinical probes and endogenous biomarkers.

Workflow for Mechanistic Assessment of Complex DDIs [3]

References

Fenebrutinib role in B-cell and myeloid cell inhibition

Mechanism of Action: Dual Inhibition

Fenebrutinib's potential in MS stems from its capacity to simultaneously target two key pathological processes: peripheral inflammation driven by B-cells and compartmentalized inflammation within the CNS driven by microglia [1] [2]. The following diagram illustrates the key signaling pathways inhibited by this compound in B-cells and microglia.

Key signaling pathways inhibited by this compound in B-cells and microglia.

B-Cell Inhibition

- Pathway: this compound inhibits signaling through the B-Cell Receptor (BCR) [1] [2].

- Role in MS: BCR activation leads to B-cell proliferation, maturation, and production of pro-inflammatory cytokines. These activated B-cells can traffic to the CNS and contribute to acute inflammatory relapse biology [1].

- Effect of Inhibition: By blocking BTK in this pathway, this compound reduces the activation and inflammatory capacity of B-cells, targeting the peripheral driver of MS relapses [2].

Microglia Inhibition

- Pathway: this compound specifically blocks signaling through the Fc gamma Receptor (FcγR) in human microglia [2].

- Role in MS: In the CNS, IgG autoantibodies can bind to FcγRs on microglia, triggering a pro-inflammatory response. This includes the release of cytokines and chemokines, microglial clustering, and damage to neuronal processes, which is associated with chronic, compartmentalized inflammation and disease progression [1] [2].

- Effect of Inhibition: this compound dampens this damaging microglial activity. Notably, research indicates it does not significantly impact other innate immune pathways in human microglia, such as Toll-like receptor 4 (TLR4) and NLRP3 inflammasome signaling, nor does it affect myelin phagocytosis. This suggests a targeted effect on the FcγR pathway [2].

Key Experimental Evidence & Protocols

The following table summarizes the design and key findings from pivotal clinical trials and a central preclinical study.

| Study Name / Type | Design & Methodology | Key Efficacy Findings | Safety Findings |

|---|

| Phase II FENopta Trial (NCT05119569) [3] | Design: 12-week double-blind, placebo-controlled, 109 RMS patients. Primary Endpoint: Number of new T1-Gd+ brain lesions at weeks 4, 8, 12. Extension: Open-label extension (OLE) to 192 weeks. | 12-week: Significant reduction in new T1-Gd+ and new/enlarging T2 lesions vs. placebo [3]. 96-week OLE: Annualized Relapse Rate (ARR) of 0.06 (≈1 relapse/17 years); no disability progression; zero new T1-Gd+ lesions [4] [5]. | Consistent with prior studies. Most common AEs: COVID-19 (10%), UTI (10%). Serious AEs in 2% of patients; one case of elevated liver enzymes resolved after discontinuation [4] [5]. | | Phase III FENhance 2 (RMS) [6] [7] | Design: 96-week, randomized, double-blind, double-dummy, active-comparator (teriflunomide). Primary Endpoint: Annualized Relapse Rate (ARR). | Significantly reduced ARR compared to teriflunomide [6] [7]. | Consistent safety profile; liver safety consistent with earlier studies [6] [7]. | | Phase III FENtrepid (PPMS) [6] [7] | Design: 120-week, randomized, double-blind, double-dummy, active-comparator (ocrelizumab). Primary Endpoint: Confirmed disability progression. | Non-inferior to ocrelizumab in delaying disability progression, with benefits seen as early as week 24 [6] [7]. | Consistent safety profile; liver safety consistent with earlier studies [6] [7]. | | Preclinical Study (Human Microglia) [2] | Models: Human iPSC-derived microglia, brain tricultures (neurons, astrocytes, microglia), immunocompetent human brain organoids. Stimuli: FcγR activation. Assays: Cytokine/chemokine measurement, imaging for cell clustering/neurite damage, RNA sequencing. | Blocked FcγR-induced cytokine release, microglial clustering, and neurite damage. No major impact on TLR4/NLRP3 signaling or myelin phagocytosis [2]. | N/A (Preclinical) |

Conclusion and Future Directions

This compound represents a significant advancement in the MS therapeutic landscape. Its unique profile as a reversible, dual-targeting, and CNS-penetrant BTK inhibitor allows it to address both the acute relapses and the chronic progression of the disease [1]. The positive Phase III results across both relapsing and primary progressive MS confirm its potential to become a first-in-class oral high-efficacy therapy for the entire MS spectrum [6] [7].

Regulatory submissions to health authorities are expected following the completion of the ongoing Phase III program [7]. A key consideration for developers and regulators will be the management of liver safety, which led to a temporary clinical hold in the U.S. in 2024, though the profile has been manageable in trials [8].

References

- 1. Beyond relapses: How BTK inhibitors are shaping the future of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [jneuroinflammation.biomedcentral.com]

- 3. Safety and efficacy of this compound in relapsing multiple ... [sciencedirect.com]

- 4. Roche’s this compound maintains near-complete suppression of disease activity and disability progression for up to two years in people with relapsing multiple sclerosis [roche.com]

- 5. Genentech: Press Releases | Thursday, May 29, 2025 [gene.com]

- 6. Phase III Win for Roche with B Cell & Microglia Targeting ... [insideprecisionmedicine.com]

- 7. Roche's this compound Achieves Groundbreaking Phase III ... [pharmacally.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

Fenebrutinib pharmacodynamics biomarker changes

Biomarker Changes & Clinical Outcomes

The pharmacodynamic effects of fenebrutinib are quantified through clinical, radiological, and soluble biomarkers across Phase II and III studies. The table below summarizes the key efficacy and biomarker data.

| Biomarker / Outcome | Study Phase & Duration | Result with this compound | Significance / Comparator |

|---|---|---|---|

| Annualized Relapse Rate (ARR) | Phase II OLE (96 weeks) [1] [2] | 0.06 | Equates to ~1 relapse every 17 years [1] [2] |

| T1 Gadolinium-Enhancing (T1-Gd+) Lesions | Phase II OLE (96 weeks) [1] [2] [3] | 0 lesions detected | Markers of active inflammation; indicates suppression of focal inflammatory activity [1] [3] |

| New/Enlarging T2 Lesions (annualized rate) | Phase II OLE (96 weeks) [1] [2] | 0.34 (switched from placebo group) | Decreased from 6.72 at end of 12-week double-blind period [1] [2] |

| Neurofilament Light Chain (NfL) | Phase II OLE (96 weeks) [3] | Decreased to healthy donor range | Blood/CSF biomarker of neuroaxonal injury; reduction indicates reduced neuronal damage [3] |

| Disability Progression (EDSS) | Phase II OLE (96 weeks) [1] [2] [3] | No progression observed | Measured by Expanded Disability Status Scale (EDSS) [1] [3] |

| Relapse Reduction (ARR) in RMS | Phase III (FENhance 2, ≥96 weeks) [4] [5] | Significantly reduced ARR | Active comparator: teriflunomide [4] [5] |

| Disability Progression in PPMS | Phase III (FENtrepid, ≥120 weeks) [4] [5] | Non-inferior to ocrelizumab | Primary endpoint: time to onset of composite confirmed disability progression (cCDP12) [4] [5] |

Experimental Protocols & Methodologies

The key findings on this compound's pharmacodynamics are derived from a structured clinical development program. Here are the detailed methodologies for the core studies.

- Study Designs: The FENopta study was a Phase II, randomized, double-blind, placebo-controlled trial over 12 weeks, with an optional open-label extension (OLE) up to 192 weeks [1] [2] [6]. The pivotal FENhance 1 & 2 (RMS) and FENtrepid (PPMS) are Phase III, multicenter, randomized, double-blind, double-dummy, parallel-group studies [4] [5].

- Patient Populations: FENopta enrolled 109 adults (18-55 years) with Relapsing Multiple Sclerosis (RMS) [1] [2]. The Phase III programs have larger cohorts: FENhance 1 & 2 include 1,497 RMS patients, and FENtrepid includes 985 PPMS patients [4] [5].

- Key Biomarker Assessment Methods:

- MRI Analysis: The primary endpoint for FENopta was the total number of new T1-Gd+ lesions on brain MRI scans at weeks 4, 8, and 12 [1] [2]. Secondary MRI endpoints included the number of new or enlarging T2-weighted lesions [1] [2].

- Clinical Disability Assessment: Disability progression was measured using the Expanded Disability Status Scale (EDSS), confirmed over 12 or 24 weeks (CDP12/CDP24). The FENtrepid trial in PPMS uses a composite endpoint (cCDP) that also incorporates the timed 25-foot walk (T25FW) and the nine-hole peg test (9HPT) for a more sensitive measure [4] [5].

- Soluble Biomarkers: An optional sub-study in FENopta involved collecting cerebrospinal fluid (CSF) to measure drug levels and biomarkers of neuronal injury, such as Neurofilament Light Chain (NfL) [1] [3].

Mechanism of Action & Signaling Pathways

This compound is an oral, reversible, and non-covalent inhibitor of Bruton’s Tyrosine Kinase (BTK). Its key pharmacodynamic property is its ability to cross the blood-brain barrier and exert dual inhibition on both peripheral and central nervous system (CNS) compartments of inflammation [4] [5] [7].

The following diagram illustrates the proposed mechanism of this compound in multiple sclerosis, highlighting the dual inhibition of peripheral B cells and CNS-resident microglia.

This dual mechanism of action allows this compound to potentially address both the acute inflammatory relapses driven by peripheral B cells and the chronic, smoldering disability progression linked to compartmentalized inflammation within the CNS [4] [7].

Conclusion

References

- 1. Phase III studies for this compound in relapsing and primary ... [gene.com]

- 2. Roche's this compound maintains near-complete suppression ... [roche.com]

- 3. Roche presents new data for OCREVUS and this compound ... [roche.com]

- 4. [Ad hoc announcement pursuant to Art. 53 LR] Roche's ... [roche.com]

- 5. Genentech: Press Releases | Sunday, Nov 9, 2025 [gene.com]

- 6. Roche presents new 48-week data for the Bruton's tyrosine ... [medthority.com]

- 7. Beyond relapses: How BTK inhibitors are shaping the future of ... [pmc.ncbi.nlm.nih.gov]

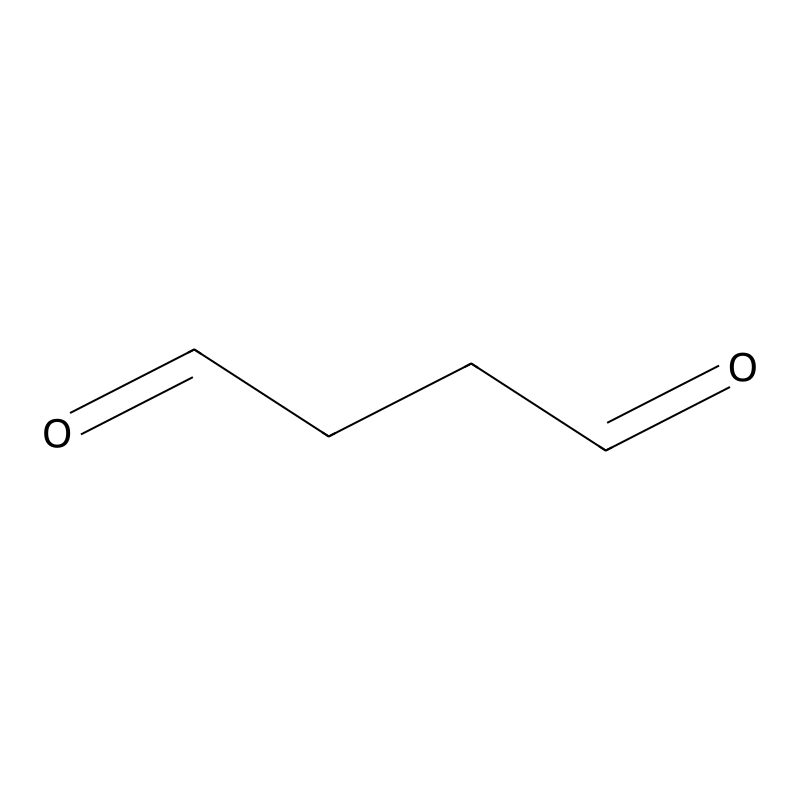

Metabolic Pathways and Bioactivation of the Piperazine Ring

The core metabolic events involving fenebrutinib's piperazine ring are hydroxylation and subsequent dehydration, which lead to bioactivation [1]. The table below summarizes the characterized reactive intermediates and adducts stemming from this process.

| Reactive Intermediate | Trapping Agent Used | Number of Adducts Identified | Key Proposed Metabolic Steps on Piperazine Ring |

|---|---|---|---|

| Iminium ions | Potassium Cyanide (KCN) | 4 [1] | Hydroxylation followed by dehydration (loss of water) [1]. |

| 6-iminopyridin-3(6H)-one | Glutathione (GSH) | 5 [1] | N-dealkylation and hydroxylation of the adjacent pyridine ring [1]. |

| Aldehyde | Methoxylamine | 6 [1] | Oxidation of the hydroxymethyl group on the pyridine moiety (not on the piperazine ring itself) [1]. |

The following diagram illustrates the primary bioactivation pathway for the formation of iminium intermediates from the piperazine ring.

Bioactivation pathway of the piperazine ring to iminium ions.

Experimental Protocols for Investigation

The characterization of these pathways relied on specific in vitro and in silico methods.

In Vitro Metabolic Incubation and Analysis

The core experimental workflow for identifying metabolites and reactive intermediates involved the following steps [1]:

- Incubation System: this compound was incubated with rat liver microsomes (RLM), which provide the necessary CYP450 enzymes for metabolic reactions.

- Trapping Reactive Intermediates: To capture short-lived reactive species, trapping agents were added to the incubation mixture:

- Potassium Cyanide (KCN) to trap iminium ions.

- Glutathione (GSH) to trap 6-iminopyridin-3(6H)-one and other electrophiles.

- Methoxylamine to trap aldehyde intermediates.

- Analysis via LC-MS/MS: The metabolites and stable adducts were separated and characterized using Liquid Chromatography coupled to an Ion Trap Mass Spectrometer (LC-ITMS). The use of MS3 fragmentation was critical for providing detailed structural information of the metabolites and adducts [1].

In Silico Prediction Software

Computational tools were used to predict metabolic soft spots and structural alerts:

- Software Used:

StarDrop(WhichP450 module) andDEREK[1]. - Application: The piperazine ring in this compound, along with other sites like the oxetane ring, was predicted to be highly labile to metabolism, primarily by the CYP3A4 enzyme [1]. DEREK analysis also flagged the structural motif containing the piperazine and adjacent pyridine ring for potential HERG channel inhibition [1].

Key Takeaways for Drug Development

- Bioactivation Liability: The piperazine ring in this compound is a confirmed site of bioactivation, generating multiple reactive intermediates [1].

- Metabolic Stability: this compound has high intrinsic clearance and a short in vitro half-life, classified as a high-extraction-ratio drug primarily metabolized by CYP3A4 [2] [3].

- Strategic Considerations: This metabolic profile suggests that future drug discovery efforts aimed at modifying the piperazine ring or its surrounding structure could lead to new compounds with improved metabolic stability and reduced potential for bioactivation-related adverse effects [1].

References

Fenebrutinib iminium ion formation pathway

The Iminium Ion Bioactivation Pathway

The bioactivation of fenebrutinib to iminium ions is proposed to occur specifically on its piperazine ring. The pathway involves initial enzymatic hydroxylation, followed by dehydration to form unstable, electrophilic iminium intermediates. These reactive species were identified experimentally by trapping them with potassium cyanide (KCN) to form stable cyano-adducts for analysis [1] [2].

The diagram below illustrates this proposed bioactivation pathway.

This pathway is part of a broader metabolic profile for this compound. The table below summarizes the different types of metabolites and reactive intermediates that have been characterized.

| Metabolite/Adduct Type | Key Structural Feature Involved | Number Identified | Primary Trapping Agent |

|---|---|---|---|

| Phase I Metabolites [1] [2] | Piperazine ring, Pyridine ring, Oxetane ring | 10 | N/A |

| Iminium Ion Intermediates [1] [2] | Piperazine ring | 4 | Potassium Cyanide (KCN) |

| Aldehyde Intermediates [1] [2] | Hydroxymethyl group on Pyridine | 6 | Methoxylamine |

| Iminoquinone Intermediates [1] [2] | Pyridine ring | 5 | Glutathione (GSH) |

Experimental Protocol for Identification

The following methodology, based on the research, details how the iminium ion pathway was characterized in vitro [1] [2].

Step 1: In Silico Prediction

- Software: StarDrop WhichP450 module.

- Action: The composite site lability (CSL) value for this compound was calculated to be 0.9917, predicting it is highly susceptible to metabolism, primarily by the CYP3A4 isoform. The piperazine ring was identified as a labile site.

Step 2: In Vitro Incubation

- System: Rat Liver Microsomes (RLM).

- Incubation Conditions: this compound was incubated with RLM in the presence of a NADPH-regenerating system to enable CYP450 activity.

- Trapping Agent: Potassium cyanide (KCN, 1.0 mM) was added to the incubation mixture to trap the transient iminium ions.

Step 3: Analysis and Characterization

- Technique: Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS).

- Process: The stable cyanide-adducts formed were separated by LC and analyzed using MS³ scanning. This multi-stage fragmentation allowed for the detailed structural characterization of the adducts, confirming their origin from the piperazine ring of this compound.

Quantitative Metabolic Stability Data

Beyond reactive metabolite formation, this compound exhibits high metabolic lability, as shown by the following quantitative stability parameters from a separate UPLC-MS/MS study [3].

| Metabolic Stability Parameter | Value |

|---|---|

| In vitro Half-life (T₁/₂) | 13.93 minutes |

| Intrinsic Clearance (CLint) | 58.21 mL/min/kg |

This high clearance and short half-life indicate that this compound is rapidly metabolized in the liver [3], which is consistent with the extensive formation of metabolites and reactive intermediates.

Clinical and Preclinical Context

Safety Profile: The formation of 15 different reactive intermediates (including iminium ions, aldehydes, and iminoquinones) is proposed as a potential mechanistic explanation for this compound's observed adverse effects, such as elevated liver enzymes (alanine aminotransferase elevation) [1] [3]. It is important to note that recent Phase III clinical results from November 2025 report that "liver safety was consistent with previous this compound studies," suggesting this toxicity is manageable [4] [5].

Mechanism of Action: this compound is an investigational, reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. It is brain-penetrant and designed to inhibit both B-cell and microglial activation, which is relevant for treating multiple sclerosis (MS) [4] [6]. Its high metabolic lability is a distinct pharmacokinetic consideration from its primary therapeutic mechanism.

Recent Clinical Status: As of late 2025, this compound has reported positive Phase III results in both relapsing and primary progressive MS. Regulatory submissions are anticipated after the readout of a second Phase III RMS study in the first half of 2026 [4] [5].

References

- 1. Investigation of this compound Metabolism and Bioactivation ... [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of this compound Metabolism and Bioactivation ... [mdpi.com]

- 3. In Vitro and In Silico Metabolic Stability Evaluation [mdpi.com]

- 4. [Ad hoc announcement pursuant to Art. 53 LR] Roche's ... [roche.com]

- 5. Genentech's this compound Shows Unprecedented Positive ... [biospace.com]

- 6. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [jneuroinflammation.biomedcentral.com]

Experimental Workflow for Fenebrutinib Metabolite Identification

The diagram below illustrates the complete experimental workflow for identifying fenebrutinib metabolites and reactive intermediates using LC-ITMS.

This compound LC-ITMS Analytical Methodology

The following protocols detail the specific methodologies for this compound metabolite identification using LC-Ion Trap Mass Spectrometry (LC-ITMS).

Sample Preparation and Incubation Protocols

1. In Vitro Metabolic Incubation System

- Liver Microsomes: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) at 20 mg/mL concentration [1] [2]

- Incubation Conditions: this compound incubated with RLMs/HLMs in appropriate buffer system

- Trapping Agents: Potassium cyanide (KCN) for iminium ions, glutathione (GSH) for 6-iminopyridin-3(6H)-one intermediates, methoxylamine for aldehyde intermediates [1]

- Control Samples: Include appropriate controls without substrate or without enzymes

2. Sample Processing Protocol

- Protein Precipitation: Using acetonitrile (ACN) for protein removal [2]

- Extraction Efficiency: Monitor recovery rates through internal standard methods

- Storage Conditions: Process immediately or store at -80°C until analysis to maintain metabolite stability

LC-ITMS Instrumentation and Parameters

1. Liquid Chromatography Conditions

- Column: C18 reverse-phase column (specific dimensions optimized for separation) [2]

- Mobile Phase: Binary system with aqueous phase (0.1% formic acid in H₂O, pH 3.2) and organic phase (acetonitrile) [2]

- Gradient: Isocratic or gradient elution optimized for this compound and metabolites

- Flow Rate: Typically 0.2-0.4 mL/min for optimal separation

- Injection Volume: 5-20 μL based on detection sensitivity requirements

2. Ion Trap Mass Spectrometry Parameters

- Ionization Mode: Positive electrospray ionization (ESI+) [1] [2]

- Scan Modes: Full scan MS, MS², and MS³ for structural elucidation [1]

- Mass Range: m/z 100-1000 for comprehensive metabolite coverage

- Collision Energy: Optimized for this compound fragmentation pattern

- Drying Gas: Nitrogen as drying gas for mobile phase droplets [2]

- Collision Gas: Argon (99.99%) for fragmentation in TQD mass analyzer [2]

Experimental Results and Metabolite Identification

This compound Metabolites and Reactive Intermediates

Table 1: Phase I Metabolites of this compound Identified by LC-ITMS

| Metabolite ID | Retention Time (min) | m/z Value | Structural Modification | Proposed Metabolic Reaction |

|---|---|---|---|---|

| M1 | 18.4 | 494.3 | Hydroxylation + N-dealkylation | Piperazine ring metabolism [1] |

| M2-M10 | Various | Various | Multiple modifications | Hydroxylation, oxidation, N-dealkylation, N-oxidation [1] |

Table 2: Reactive Intermediate Adducts of this compound

| Adduct Type | Trapping Agent | Example Adduct (m/z) | Reactive Intermediate Captured | Metabolic Activation Site |

|---|---|---|---|---|

| Cyanide adducts | KCN | M11/KCN (620.3) | Iminium ions | Piperazine ring [1] |

| GSH conjugates | Glutathione | M15/GSH (799.3) | 6-Iminopyridin-3(6H)-one | Pyridine ring [1] |

| Methoxylamine | Methoxylamine | Multiple adducts | Aldehyde intermediates | Hydroxymethyl group oxidation [1] |

Metabolic Pathways and Bioactivation Mechanisms

The diagram below illustrates the key metabolic pathways and bioactivation mechanisms of this compound identified through LC-ITMS analysis.

Key Analytical Insights

- Metabolic Soft Spots: The piperazine ring represents the most vulnerable site for metabolic transformations, with CYP3A4 as the primary enzyme responsible for this compound metabolism [1] [2]

- Bioactivation Potential: this compound undergoes significant bioactivation to 15 different reactive intermediates, which may explain its observed adverse effects including elevated liver enzymes [1]

- Structural Alerts: The piperazine moiety and adjacent pyridine ring present structural alerts for potential hERG channel inhibition, as predicted by DEREK software [1]

- Comprehensive Coverage: The LC-ITMS methodology with MS³ capability successfully characterized ten phase I metabolites, four cyanide adducts, five GSH adducts, and six methoxylamine adducts [1]

References

how to measure fenebrutinib concentrations in cerebrospinal fluid

CSF Concentration Data from Clinical Studies

The table below summarizes the key findings from clinical studies that have successfully measured fenebrutinib levels in human CSF:

| Study / Trial Phase | Dosing Regimen | CSF Sampling Time | Mean CSF Concentration (ng/mL) | Significance / Interpretation |

|---|---|---|---|---|

| Phase II FENopta Study (subgroup) [1] | 200 mg, twice daily for 12 weeks | After 12 weeks of continuous treatment | 43.1 ng/mL | Confirms this compound is CNS-penetrant; concentration is sufficient for target engagement based on preclinical IC90 estimates [1]. |

| Non-Human Primate (NHP) Study [2] | 10 mg/kg, single daily oral dose | Not specified (crossover study) | 12.9 ng/mL (kp,uu CSF=0.15) | Provided an estimate of CSF exposure; however, the study concluded this level was below the estimated IC90 for target inhibition [2]. |

Experimental Workflow for CSF Analysis

The following diagram outlines the high-level workflow for assessing this compound's CNS penetration in a clinical trial, based on the methodologies used in the FENopta study [1] [3].

Workflow Steps:

- Patient Cohort: The study enrolled adults (aged 18-55) with relapsing multiple sclerosis (RMS) [3]. Participants entering the optional CSF substudy constituted a smaller subgroup (e.g., n=11 in one report) [1].

- Intervention & Duration: Patients received a fixed oral dose of 200 mg this compound twice daily for a continuous period of 12 weeks [3].

- CSF Sample Collection: CSF was collected via lumbar puncture. In the FENopta substudy, sampling occurred after 12 weeks of continuous dosing to measure steady-state concentrations [1].

- Bioanalysis: The specific analytical technique is not explicitly detailed in the public releases. However, the measurement of small molecule drug concentrations in biological matrices like CSF is typically performed using highly sensitive and specific methods such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- Data Output & Interpretation: The quantitative result (e.g., 43.1 ng/mL) is interpreted in the context of preclinical data. Researchers compare the achieved CSF concentration to the half-maximal (IC50) or 90% inhibitory (IC90) concentration required to block BTK activity in cellular assays to confirm target engagement is feasible [1].

Key Mechanistic Insights and Significance

The ability to measure this compound in the CSF is critical because it provides direct evidence for its proposed mechanism of action in multiple sclerosis.

- Dual Inhibition: this compound is designed to be a dual inhibitor, targeting not only B-cells in the periphery but also microglia (the resident innate immune cells of the brain) [4] [5].

- Overcoming the Blood-Brain Barrier (BBB): To modulate the activity of microglia and CNS-compartmentalized B-cells, a therapeutic molecule must cross the BBB [6]. The measured CSF concentration is a key pharmacodynamic marker that confirms the drug reaches its intended site of action within the CNS.

- Functional Evidence: A 2024 preclinical study demonstrated that at concentrations achievable in the CNS, this compound can block specific human microglial signaling pathways (such as those activated by Fcγ receptors) that are relevant to MS pathology [5]. This links the pharmacokinetic data (CSF concentration) to a pharmacodynamic response (modulation of microglial function).

A Note on Protocol Details

The publicly available sources, such as clinical trial registries, press releases, and published papers, confirm that CSF concentration was measured and report the resultant data. However, they do not contain the granular, step-by-step Application Notes or Protocols used in the laboratory for the bioanalysis itself. These detailed methodologies—covering sample preparation, specific LC-MS/MS parameters, calibration standards, and validation data—are typically proprietary and are held by the sponsor (Genentech/Roche) or described in internal, non-public documents.

Conclusion

For laboratory scientists aiming to establish their own bioanalytical method, the recommended path is to develop a sensitive LC-MS/MS assay, as this is the industry standard for the quantitative determination of small molecule drugs in biological fluids.

References

- 1. Late-breaking data for Roche's BTK inhibitor this compound ... [roche.com]

- 2. Comparative CNS Pharmacology of the Bruton's Tyrosine ... [link.springer.com]

- 3. Safety and efficacy of this compound in relapsing multiple ... [pubmed.ncbi.nlm.nih.gov]

- 4. Phase III studies for this compound in relapsing and primary ... [gene.com]

- 5. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [pubmed.ncbi.nlm.nih.gov]

- 6. Bruton tyrosine kinase inhibitors for multiple sclerosis [nature.com]

Fenebrutinib clinical trial design relapsing multiple sclerosis

Clinical Trial Program Design

The fenebrutinib Phase III clinical development program for RMS consists of two pivotal, similarly-designed trials: FENhance 1 (NCT04586010) and FENhance 2 (NCT04586023) [1] [2]. The design of these studies is summarized in the table below.

| Trial Feature | FENhance 1 & 2 (RMS) Design |

|---|---|

| Clinical Phase | Phase III [1] |

| Study Design | Multicenter, randomized, double-blind, double-dummy, parallel-group [1] [2] |

| Patient Population | Adult patients (18-55 years) with Relapsing Multiple Sclerosis (RMS). EDSS score ≤ 5.5. Required relapse activity or presence of active brain lesions [3]. |

| Sample Size | ~1,497 patients across both studies [1] [2] |

| Randomization | 1:1 to this compound or active comparator [1] |

| Intervention Groups | - Experimental: Oral this compound twice a day + placebo matched to teriflunomide once a day [1] [3].

- Active Comparator: Oral teriflunomide once a day + placebo matched to this compound twice a day [1] [3]. | | Treatment Duration | At least 96 weeks (double-blind period) [1] | | Primary Endpoint | Annualized Relapse Rate (ARR) over the treatment period [1] [2] | | Key Secondary Endpoints | Time to onset of:

- Composite 24-week confirmed disability progression (cCDP24)

- 12-week confirmed disability progression (CDP12)

- 24-week confirmed disability progression (CDP24) [1] | | Follow-up/Extension | Optional Open-Label Extension (OLE) where all patients receive this compound [1] [3] |

Mechanistic Rationale & Experimental Models

This compound is an investigational oral, reversible, and non-covalent inhibitor of Bruton’s tyrosine kinase (BTK) [1] [4]. Its design as a non-covalent inhibitor contributes to high potency and selectivity, and its pharmacokinetic profile allows it to cross the blood-brain barrier (BBB) [1] [4]. This dual ability to target peripheral inflammation and compartmentalized inflammation within the central nervous system (CNS) is a key differentiator.

The following diagram illustrates the dual mechanism of action of this compound, targeting both peripheral B cells and CNS-resident microglia.

Recent preclinical studies have characterized the pharmacological effects of this compound in human microglia and complex human brain cell systems, including brain tricultures and immunocompetent human brain organoids (IMHBOs) [4]. The experimental workflow for these key mechanistic studies is outlined below.

Efficacy and Safety Data Summary

The following table consolidates the key efficacy and safety findings from the this compound clinical trials in RMS and the related PPMS trial, which provides context for its effect on progression.

| Parameter | FENhance 2 (RMS) Results | FENtrepid (PPMS) Results | Phase II FENopta OLE (RMS) Results |

|---|---|---|---|

| Primary Endpoint | Significantly reduced ARR vs. teriflunomide (at least 96 weeks) [1] [2] | Non-inferior to ocrelizumab in delaying cCDP12 (at least 120 weeks); numerical benefit as early as week 24 [1] [2] | N/A (Open-Label Extension) |

| Key Efficacy Metrics | N/A (Full data pending) | N/A (Full data pending) | - ARR: 0.04 [5]

- Relapse-free patients: 96% at week 48 [5]

- NEDA-3: 89.6% [5] | | MRI Outcomes | N/A (Full data pending) | N/A (Full data pending) | - T1 Gd+ lesion-free: 99% [5]

- New/enlarging T2 lesion rate: 0.13-0.16 [5] | | Disability Impact | Key secondary endpoint (cCDP24, CDP12/24) [1] | Primary outcome met (delay in disability progression) [1] | Mean EDSS change: 0.0 from baseline to week 48 [5] | | Safety Profile | Liver safety consistent with previous studies; no new major concerns [1] [6] | Liver safety consistent with previous studies [1] | Favorable; one serious AE (UTI/nephrolithiasis); one ALT elevation that resolved after treatment stop [5] |

Conclusion and Development Status

The Phase III results for this compound demonstrate its potential to become a first-in-class, high-efficacy oral treatment for both relapsing and primary progressive forms of MS [1] [2]. Its unique, reversible, non-covalent BTK inhibition and demonstrated ability to penetrate the CNS address key unmet needs by targeting both acute relapses and chronic disability progression.

The second RMS trial, FENhance 1, is expected to read out in the first half of 2026. Following this, Roche plans to consolidate data from the entire program for submission to global regulatory authorities [1] [7] [6]. If approved, this compound could significantly reshape the MS treatment landscape.

References

- 1. [Ad hoc announcement pursuant to Art. 53 LR] Roche's ... [roche.com]

- 2. Genentech: Press Releases | Sunday, Nov 9, 2025 [gene.com]

- 3. Clinical Trial - this compound compared with teriflunomide... [genentech-clinicaltrials.com]

- 4. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [pmc.ncbi.nlm.nih.gov]

- 5. Experimental BTK Inhibitor Suppressed Inflammatory Disease ... [practicalneurology.com]

- 6. Roche's MS tablet scores in late-stage studies [biopharmadive.com]

- 7. Roche sizes up first BTK inhibitor approval on Phase III MS ... [clinicaltrialsarena.com]

Fenebrutinib Phase III Clinical Trial Protocols

The Phase III clinical development program for fenebrutinib in Multiple Sclerosis (MS) comprises three pivotal studies investigating its efficacy in different forms of the disease [1] [2].

| Study Name | Clinical Phase | Patient Population | Sample Size | Treatment Arms & Dosing Regimen | Treatment Duration | Primary Endpoint(s) |

|---|

| FENhance 1 & 2 [1] [2] | Phase III | Relapsing Multiple Sclerosis (RMS) | ~1,497 total (across two trials) | 1: this compound 200 mg orally twice daily + Teriflunomide-matching placebo once daily. 2: Teriflunomide 14 mg orally once daily + this compound-matching placebo twice daily. | At least 96 weeks | Annualized Relapse Rate (ARR) [1] [2]. | | FENtrepid [1] [2] [3] | Phase III | Primary Progressive Multiple Sclerosis (PPMS) | 985 | 1: this compound 200 mg orally twice daily + Ocrelizumab-matching placebo infusion every 6 months. 2: Ocrelizumab 600 mg IV infusion every 6 months + this compound-matching placebo twice daily. | At least 120 weeks | Time to onset of 12-week Composite Confirmed Disability Progression (cCDP12) [1] [2]. |

Key Efficacy and Safety Outcomes

The following table summarizes the top-line efficacy and safety results from the recent Phase III trial readouts.

| Outcome Measure | FENhance 2 (RMS) vs. Teriflunomide | FENtrepid (PPMS) vs. Ocrelizumab | Supporting Phase II FENopta Data (RMS) |

|---|---|---|---|

| Primary Endpoint | Significantly reduced Annualized Relapse Rate (ARR) [1] [2]. | Met primary endpoint; this compound was non-inferior in delaying composite confirmed disability progression [1] [2] [4]. | N/A |

| Key Efficacy Results | N/A | A numerical benefit for this compound was observed as early as Week 24 and lasted throughout the observation period [1] [2] [5]. | At 96 weeks in the Open-Label Extension (OLE): • ARR of 0.06 (approx. one relapse every 17 years) [6]. • Zero new T1 gadolinium-enhancing (T1-Gd+) lesions detected [6]. • No observed disability progression (EDSS) [6]. | | Safety Profile | Liver safety was consistent with previous this compound studies. Additional data is under evaluation [1] [2]. | Liver safety was consistent with previous this compound studies [1] [2]. | Safety profile consistent with previous studies. Most common AEs (≥5%): COVID-19 (10%), UTI (10%), pharyngitis (6%), respiratory tract infection (5%). Asymptomatic, reversible liver enzyme elevations were observed [6] [7]. |

Experimental Protocol & Workflow

The following diagram illustrates the design of the Phase III FENtrepid trial, which is representative of the double-blind, double-dummy methodology used across the this compound Phase III program [1] [3].

Diagram Title: Phase III FENtrepid Trial Design for PPMS

Mechanism of Action and Scientific Rationale

This compound's dosing regimen is designed to support its unique dual mechanism of action, which is illustrated in the pathway diagram below.

Diagram Title: this compound's Dual Mechanism of Action in MS

This compound is an oral, reversible, and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor [1] [7]. Its optimized pharmacokinetic profile allows it to act both peripherally and centrally [1] [2]:

- Peripheral B-Cell Inhibition: By inhibiting BTK in B-cells, this compound helps control the acute inflammation that is responsible for clinical relapses in RMS [1].

- Central Microglia Inhibition: As a CNS-penetrant molecule, this compound crosses the blood-brain barrier to inhibit BTK inside the brain. This action on microglia (resident immune cells of the CNS) addresses the chronic smoldering inflammation thought to be a key driver of long-term disability progression in all forms of MS, including PPMS [1] [2] [5].

This dual inhibition underpins the potential of this compound to reduce both disease activity and disability progression, addressing a key unmet need in MS treatment [1].

Conclusion

The robust Phase III program for this compound demonstrates a consistent and well-tolerated dosing regimen of 200 mg orally, twice daily, across both relapsing and primary progressive forms of MS. The dual mechanism of action, targeting both peripheral B-cells and central microglia, provides a strong scientific rationale for its efficacy in reducing relapses and slowing disability progression. The research community eagerly awaits the full data presentations and the results of the second RMS trial, FENhance 1, expected in the first half of 2026 [1] [2] [8].

References

- 1. [Ad hoc announcement pursuant to Art. 53 LR] Roche's ... [roche.com]

- 2. Genentech: Press Releases | Sunday, Nov 9, 2025 [gene.com]

- 3. Clinical Trial - this compound compared with ocrelizumab i... [genentech-clinicaltrials.com]

- 4. Roche reports phase 3 multiple sclerosis wins for BTK ... [fiercebiotech.com]

- 5. Roche's this compound shows best-in-disease potential in MS [europeanpharmaceuticalreview.com]

- 6. Phase III studies for this compound in relapsing and primary ... [gene.com]

- 7. Safety and efficacy of this compound in relapsing multiple ... [pubmed.ncbi.nlm.nih.gov]

- 8. Roche's MS tablet scores in late-stage studies [biopharmadive.com]

Comprehensive Application Notes and Protocols: Investigating Fenebrutinib Metabolism and Bioactivation Using Trapping Agents

Abstract

Fenebrutinib (FBB), an orally available Bruton's tyrosine kinase inhibitor currently in Phase III clinical trials for B-cell malignancies and autoimmune disorders, undergoes extensive metabolism that can generate reactive intermediates capable of causing adverse effects. This document provides detailed methodologies for characterizing FBB metabolites and trapping reactive species using potassium cyanide (KCN) and glutathione (GSH). The protocols leverage LC-MS/MS with MS³ capability to identify and characterize unstable electrophilic intermediates through their stable adducts, enabling early assessment of bioactivation potential in drug development.

Introduction

This compound represents a promising therapeutic agent for B-cell tumors and autoimmune conditions but has been associated with adverse effects including nausea, vomiting, bleeding, and elevated liver enzymes [1]. These toxicities may stem from metabolic bioactivation where reactive electrophilic intermediates form during hepatic metabolism. These intermediates can covalently bind to cellular macromolecules, potentially leading to direct organ damage or immune-mediated toxicity [2].

Trapping experiments using nucleophilic agents such as KCN and GSH provide a robust approach to characterizing these reactive intermediates. KCN specifically traps iminium ions, while GSH conjugates with various electrophiles including iminoquinone species [1]. This application note details standardized protocols for conducting these trapping studies, enabling reliable detection and characterization of reactive metabolites during early drug development stages.

Materials and Equipment

Chemical Reagents

- This compound (reference standard)

- Potassium cyanide (KCN)

- Reduced glutathione (GSH)

- NADPH (β-nicotinamide adenine dinucleotide phosphate)

- Rat liver microsomes (RLMs) or human liver microsomes (HLMs)

- Magnesium chloride (MgCl₂)

- Potassium phosphate buffer

- Acetonitrile, methanol, formic acid (LC-MS grade)

- Water (LC-MS grade)

Equipment and Software

- HPLC system with binary pump and autosampler

- Ion trap mass spectrometer with electrospray ionization

- Analytical column: C18 column (e.g., 150 × 2.1 mm, 1.8 μm)

- StarDrop WhichP450 module

- DEREK software for toxicity prediction

Experimental Protocols

In Silico Prediction of Metabolic Soft Spots and Structural Alerts

Purpose: To predict susceptible sites of metabolism and potential toxicity using computational tools.

Procedure:

Metabolic Site Prediction:

- Import FBB structure into StarDrop software

- Use the WhichP450 module to generate a composite site liability (CSL) value

- Identify labile sites with respect to metabolism by CYP450 isoforms

- Note particularly vulnerable regions: oxetane ring (C46, C47, C49), pyridine ring methyl group (C22), and terminal molecular end (C39-43) [1]

Toxicity Prediction:

- Analyze FBB structure using DEREK software

- Identify structural alerts for toxicity, particularly focusing on piperazine moiety and adjacent pyridine ring for potential hERG channel inhibition [1]

Microsomal Incubation with Trapping Agents

Purpose: To generate and trap reactive metabolites of FBB using liver microsomes.

Procedure:

Preparation of Incubation Mixture:

Reaction Initiation and Termination:

- Start reaction by adding NADPH (1-2 mM)

- Incubate at 37°C for 60-90 minutes with gentle shaking

- Terminate reaction by adding ice-cold acetonitrile (equal volume)

- Vortex mix and centrifuge at 14,000 × g for 15 minutes

- Collect supernatant for LC-MS analysis [1]

LC-MS/MS Analysis with MS³ Capability

Purpose: To separate, detect, and characterize FBB metabolites and trapped adducts.

Procedure:

Chromatographic Conditions:

- Column: C18 (150 × 2.1 mm, 1.8 μm)

- Mobile phase A: 0.1% formic acid in water

- Mobile phase B: 0.1% formic acid in acetonitrile

- Gradient: 5% B to 100% B over 15-25 minutes

- Flow rate: 0.2-0.3 mL/min

- Column temperature: 35-40°C

- Injection volume: 5-10 μL [1]

Mass Spectrometry Parameters:

- Ionization mode: Positive electrospray ionization

- Spray voltage: 4.0 kV

- Capillary temperature: 230°C

- Sheath gas flow: 30-40 arbitrary units

- Scan range: m/z 150-1000

- Data-dependent acquisition: MS² and MS³ on top fragments

- Collision energy: 30-40 eV for fragmentation [1]

Results and Data Interpretation

This compound Fragmentation Pattern

FBB (m/z 665) displays a characteristic fragmentation pattern that serves as a reference for metabolite identification:

- Primary fragment: m/z 647 (loss of water)

- MS³ fragments from m/z 647: m/z 629.1, 617.2, 534.1, 491.1, 473.1, 443, 399, and 281.9 [1]

Trapped Adduct Profiles

Table 1: Summary of this compound Metabolites and Trapped Adducts

| Analysis Type | Number Identified | Key Examples | Mass Observations | Proposed Bioactivation Pathway |

|---|---|---|---|---|

| Phase I Metabolites | 10 | M1 (m/z 494.3) | Hydroxylation + N-dealkylation | CYP450-mediated oxidation |

| KCN Adducts | 4 | M11/KCN (m/z 620.3) | Cyanide addition to iminium | Piperazine ring iminium ion |

| GSH Adducts | 5 | M15/GSH (m/z 799.3) | GSH conjugation to iminoquinone | Pyridine ring iminoquinone |

| Methoxylamine Adducts | 6 | Not specified | Aldehyde trapping | Oxidation of hydroxymethyl pyridine |

Bioactivation Pathways

The experimental data reveal three primary bioactivation pathways for FBB:

Iminium Ion Formation: N-dealkylation followed by hydroxylation of the piperazine ring generates iminium intermediates trapped by KCN [1]

Aldehyde Formation: Oxidation of the hydroxymethyl group on the pyridine moiety yields reactive aldehydes trapped by methoxylamine

Iminoquinone Formation: N-dealkylation and hydroxylation of the pyridine ring produce iminoquinone reactive intermediates trapped by GSH [1]

Figure 1: Bioactivation pathways of this compound and trapping mechanisms. This compound undergoes CYP450-mediated metabolism to form Phase I metabolites that can further bioactivate through three primary pathways, each generating distinct reactive intermediates that are trapped by specific nucleophilic agents.

Data Analysis and Structural Elucidation

Interpretation of Trapped Adducts

KCN Adduct Analysis:

- M11/KCN adduct (m/z 620.3) elutes at 16.94 minutes

- Characteristic fragments: m/z 525.2, 457.1, 347.5, 267.8

- Represents iminium ion formation on piperazine ring [1]

GSH Adduct Analysis:

- M15/GSH adduct (m/z 799.3) elutes at 17.3 minutes

- Primary fragment: m/z 739 (loss of trimethylene oxide ring)

- MS³ fragments: m/z 725.3, 699.4, 609.2, 454.8, 252.6

- Indicates iminoquinone formation on pyridine ring [1]

Workflow for Metabolite Identification

Figure 2: Workflow for comprehensive metabolite identification using LC-MS/MS with MS³ capability. The process begins with sample preparation and progresses through sequential stages of mass spectrometric analysis and data interpretation to elucidate metabolite structures.

Troubleshooting and Quality Control

Common Issues and Solutions

Table 2: Troubleshooting Guide for this compound Trapping Experiments

| Problem | Potential Cause | Solution |

|---|---|---|

| Low adduct signal | Insufficient microsomal activity | Verify NADPH freshness; check microsome viability |

| Poor chromatographic separation | Column degradation or inappropriate gradient | Recondition/replace column; optimize gradient |

| High background noise | Trapping agent interference | Include controls without substrate; optimize trapping agent concentration |

| Inconsistent fragmentation | Incorrect collision energy | Perform collision energy optimization for each adduct |

| Weak MS³ signals | Low precursor ion abundance | Increase injection concentration; use longer accumulation times |

Quality Control Measures

System Suitability:

- Verify FBB fragmentation pattern before sample analysis

- Confirm retention time reproducibility (±0.2 minutes)

Control Experiments:

- Include negative controls without NADPH

- Include controls without trapping agents

- Process blanks to identify background signals

Data Validation:

- Ensure MS³ fragmentation confirms proposed structures

- Correlate observed metabolites with in silico predictions

Conclusion

The combination of KCN and GSH trapping experiments with LC-MS/MS analysis provides a powerful approach for identifying reactive intermediates in this compound metabolism. The detection of 15 distinct reactive intermediates derived from FBB and its phase I metabolites highlights the significant bioactivation potential of this compound [1].

These protocols enable researchers to:

- Identify specific bioactivation pathways

- Characterize reactive intermediate structures

- Assess potential toxicity risks early in drug development

- Guide structural modifications to minimize metabolic activation

The comprehensive characterization of FBB metabolism and bioactivation pathways facilitates the design of next-generation BTK inhibitors with improved safety profiles, ultimately reducing the risk of idiosyncratic drug reactions in clinical use.

References

Experimental Findings from Fenebrutinib Microglia Studies

The key findings and methodological descriptions from relevant research are summarized in the table below.

| Aspect | Description from Literature |

|---|---|

| General Objective | Characterize pharmacological/functional properties of fenebrutinib in human microglia and complex human brain cell systems [1]. |

| Cell Models Used | Human iPSC-derived microglia (iMicroglia), brain tricultures (with astrocytes/neurons), immunocompetent human brain organoids (IMHBOs) [1]. |

| Key Pathway Targeted | Fc gamma receptor (FcγR) activation pathway [1]. |

| Treatment & Stimulation | Microglia pre-treated with this compound, then stimulated. Specific stimulants not fully detailed in available excerpts. |

| Functional Readouts | Cytokine/chemokine release, microglial clustering, neurite damage in brain tricultures/organoids [1]. |

| Molecular Readouts | Gene expression analysis (RNA sequencing); pathways: inflammation, matrix metalloproteinase production, cholesterol metabolism [1]. |

| Pathways Unaffected | TLR4 signaling, NLRP3 inflammasome signaling, myelin phagocytosis [1]. |

| Comparative Potency | One dissertation suggests this compound required high concentrations to exert effects on microglia vs. other BTK inhibitors [2]. |

Conceptual Experimental Workflow

Based on the described methods [1], the general workflow for assessing this compound's effect on human microglia can be conceptualized as follows. Please note that specific details like cell seeding density, exact compound concentrations, and stimulation durations are not fully specified in the available sources.

This compound's Action on Microglial Signaling

The diagram below illustrates the specific microglial signaling pathway targeted by this compound, as identified in the research [1].

Key Considerations for Protocol Design

When designing a protocol based on this information, consider the following points extrapolated from the literature:

- Model Selection: The use of human iPSC-derived microglia is emphasized to enhance clinical translatability, as important differences exist between mouse and human microglia [1] [2].

- Pathway Specificity: this compound specifically blocks microglial activation driven by Fcγ receptor signaling, but does not significantly impact pathways like TLR4 or NLRP3 [1]. Your experimental design should focus on the relevant pathway.

- Reversibility: As a non-covalent, reversible BTK inhibitor [3] [4], this compound's binding kinetics differ from covalent inhibitors, which may influence treatment duration and washout experiments.

- Contextual Effects: The significant effect of this compound in reducing neurite damage was observed in complex co-culture systems (tricultures, organoids), highlighting the importance of a physiologically relevant microenvironment for certain functional assays [1].

References

- 1. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [jneuroinflammation.biomedcentral.com]

- 2. Establishing a human microglia model to evaluate novel ... [ediss.uni-goettingen.de]

- 3. Phase III studies for this compound in relapsing and primary ... [gene.com]

- 4. Late-breaking data for Roche's BTK inhibitor this compound ... [roche.com]

Application Note: Evaluating Fenebrutinib in Human Brain Organoid Models of Neuroinflammation

Introduction

Bruton’s tyrosine kinase (BTK) is an intracellular signaling enzyme that regulates both B-lymphocyte and myeloid cell functions, making it a promising therapeutic target for autoimmune disorders like multiple sclerosis (MS) [1]. Fenebrutinib is a potent, selective, noncovalent, reversible, and brain-penetrant BTK inhibitor currently in Phase III clinical trials for relapsing and primary progressive MS [1] [2]. A key challenge in neuroscience has been the limited translatability of rodent models, particularly for studying human-specific microglial functions [1]. This application note provides a detailed protocol for utilizing immunocompetent human brain organoids (IMHBOs) to model neuroinflammation and assess the efficacy of this compound in blocking distinct human microglial signaling pathways, specifically those activated via the Fc gamma receptor (FcγR) [1].

The integration of microglia into brain organoids is critical, as their absence can lead to overlooked inflammatory effects, as demonstrated in studies of viral infection responses where only microglia-containing organoids replicated the full scope of neural damage and the protective effects of drugs like ibuprofen [3]. The "Hi-Q" method for generating high-quantity, high-quality brain organoids ensures the reproducibility required for robust drug screening [4].

Key Experimental Findings

Recent research demonstrates that this compound specifically blocks the deleterious effects of microglial FcγR activation in human brain cell systems [1] [5]. The tables below summarize the core findings and the specific pathways investigated.

Table 1: Summary of this compound's Effects on Human Microglial Pathways

| Pathway or Process | Impact of this compound | Observed Outcomes / Key Metrics |

|---|---|---|

| Fc Gamma Receptor (FcγR) | Blocks (Inhibits) | Reduces cytokine/chemokine release, prevents microglial clustering, reduces neurite damage [1] |

| Cholesterol Metabolism | Modulates | Gene expression changes identified [1] |

| Matrix Metalloproteinase (MMP) Production | Modulates | Gene expression changes identified [1] |

| Toll-like Receptor 4 (TLR4) | No Significant Impact | No significant effect on associated inflammatory pathways [1] [5] |

| NLRP3 Inflammasome | No Significant Impact | No significant effect on inflammasome activation [1] [5] |

| Myelin Phagocytosis | No Significant Impact | Phagocytic activity remains unchanged [1] |

Table 2: Quantitative Data from Functional Assays

| Assay Type | System Used | Key Quantitative Readouts |

|---|---|---|

| Cytokine/Chemokine Release | Human iPSC-derived microglia, Brain tricultures | Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) via ELISA or multiplex immunoassays [1] |

| Microglial Clustering & Neurite Damage | Brain tricultures, Immunocompetent Human Brain Organoids (IMHBOs) | High-content imaging analysis of cluster size/number, neurite length quantification (e.g., via β-III-tubulin staining) [1] |

| Gene Expression Analysis | Human iPSC-derived microglia | RNA sequencing (e.g., single-cell RNA-seq) to identify pathways like inflammation, MMP production, and cholesterol metabolism [1] |

Detailed Experimental Protocols

Protocol 1: Generation of High-Quantity (Hi-Q) Brain Organoids

This protocol, adapted from a Nature Communications paper, enables the reliable production of thousands of uniform brain organoids, ideal for drug screening [4].

- Key Equipment & Reagents: Custom-designed spherical plate made of Cyclo-Olefin-Copolymer (COC) with 185 microwells (1x1mm opening, 180µm round base) per well; Neural Induction Medium; Spinner flask bioreactors; SB431542 (TGF-β inhibitor); Dorsomorphin (BMP inhibitor) [4].

- Procedure:

- hiPSC Dissociation: Dissociate human induced pluripotent stem cells (hiPSCs) into a single-cell suspension. A ROCK inhibitor can be used at this stage to alleviate cell death.

- Neurosphere Formation: Seed 10,000 dissociated hiPSCs per microwell in neural induction medium. Omit the ROCK inhibitor after 24 hours to prevent ectopic stress pathways.

- Transfer to Bioreactors: On day 5, transfer the uniform-sized, Matrigel-free neurospheres to spinner bioreactors containing 75 mL of neurosphere medium.

- Neural Differentiation: On day 9, switch to a brain organoid differentiation medium supplemented with 5 µM SB431542 and 0.5 μM Dorsomorphin to initiate undirected neural differentiation.

- Organoid Maturation: On day 30, switch to a brain organoid maturation medium. Culture organoids in the spinner flasks at 25 RPM for up to 150 days for long-term studies [4].

Protocol 2: Establishing Microglia-Containing Brain Tricultures

This protocol creates a complex multicellular system to study cell-cell interactions and neurite damage [1].

- Key Equipment & Reagents: 96-well plates coated with dendritic polyglycerol amine and laminin; iCell Astrocytes (Fujifilm Cellular Dynamics); Neurogenin 2-inducible neurons (iNGN2); iCell Microglia (Fujifilm Cellular Dynamics); Neurobasal Medium supplemented with B27, GlutaMAX, BDNF, and doxycycline [1].

- Procedure:

- Plate Coating: Coat 96-well plates with dendritic polyglycerol amine (100 µg/mL, overnight) followed by laminin (10 µg/mL, 2 hours).

- Seeding of Astrocytes and Neurons: On day 1, seed a co-culture of iAstrocytes (0.5×10⁴ cells/well) and iNGN2 neurons (1.5×10⁴ cells/well) in supplemented Neurobasal Medium with a ROCK inhibitor. After 1 hour, replace the medium with one lacking the ROCK inhibitor.

- Medium Exchange: On day 3, exchange the medium with fresh supplemented Neurobasal Medium containing laminin (1 µg/mL) and the mitotic inhibitor ara-C (0.5 µM).

- Microglia Integration: On day 5, thaw and plate iCell Microglia at 1.5×10⁴ cells/well in a 1:1 mixture of supplemented Neurobasal Medium and iCell Microglia Complete Maintenance Medium.

- Maintenance and Treatment: Perform 50% medium exchanges on days 7, 10, and 12. The triculture is ready for experimental treatments, such as FcγR activation and this compound application, on day 15 [1].

Protocol 3: Assessing this compound Efficacy via FcγR Activation

This core protocol details how to challenge the system and test the drug's effects.

- Key Reagents: this compound (prepare a stock solution in DMSO); Control IgG and immune complexes (e.g., aggregated IgG) to activate FcγR; Cell viability assays; ELISA kits for cytokines; RNA extraction kits [1].

- Procedure:

- Pre-treatment: Pre-incubate mature brain organoids or tricultures with this compound (e.g., at a range of concentrations from 1 nM to 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

- FcγR Activation: Stimulate the system by adding immune complexes or other FcγR agonists to the culture medium.

- Incubation and Sample Collection: Incubate for 24-72 hours. Post-incubation, collect conditioned medium for cytokine analysis and lyse cells for RNA extraction and gene expression profiling.

- Functional and Morphological Analysis:

- Cytokine Release: Quantify levels of cytokines (e.g., IL-6, IL-1β, TNF-α) in the conditioned medium using ELISA.

- Gene Expression: Perform RNA sequencing or RT-qPCR to analyze pathways related to inflammation, matrix metalloproteinases, and cholesterol metabolism.

- Imaging: Fix cultures and immunostain for microglial markers (Iba1) and neuronal markers (β-III-tubulin). Use high-content imaging to quantify microglial clustering and neurite density/damage [1].

Signaling Pathways and Workflow Visualizations

The following diagrams, generated with Graphviz DOT language, illustrate the specific signaling pathway targeted by this compound and the integrated experimental workflow.

BTK Inhibitor Mechanism in Microglia

The diagram below illustrates the specific FcγR signaling pathway in microglia that is inhibited by this compound, and the pathways it does not affect.

Integrated Experimental Workflow

This flowchart outlines the complete experimental process from organoid generation to data analysis.

Discussion and Conclusion

The data generated from these protocols demonstrates that this compound exerts a targeted inhibitory effect on human microglia by blocking FcγR-dependent signaling, which is implicated in the compartmentalized inflammation of MS [1]. This specificity is crucial, as this compound did not broadly suppress all microglial functions, leaving TLR4 signaling, NLRP3 inflammasome activation, and myelin phagocytosis intact [1] [5]. This selective mechanism of action potentially offers a refined therapeutic approach compared to broad anti-inflammatory agents.

The clinical relevance of targeting BTK in microglia is underscored by positive Phase III trial results announced in November 2025. This compound significantly reduced relapses in relapsing MS and slowed disability progression in primary progressive MS, showing non-inferiority to ocrelizumab [2]. The protocols outlined here, utilizing reproducible Hi-Q organoids and complex tricultures, provide a robust and human-relevant preclinical framework for modeling neuroinflammation and evaluating next-generation BTK inhibitors. They enable the dissection of cell-type-specific responses and the assessment of compounds designed to address chronic inflammation within the central nervous system.

References

- 1. , a Bruton’s tyrosine kinase inhibitor, blocks distinct... This compound [jneuroinflammation.biomedcentral.com]

- 2. Genentech: Press Releases | Sunday, Nov 9, 2025 [gene.com]

- 3. integrates microglia to study inflammation in Organoid model brain [medicalxpress.com]

- 4. Reliability of high-quantity human brain organoids for ... [nature.com]

- 5. This compound, a Bruton's tyrosine kinase inhibitor, blocks ... [pubmed.ncbi.nlm.nih.gov]

Fenebrutinib UAS7 scoring chronic spontaneous urticaria

Fenebrutinib Application Notes

Table 1: Key Efficacy Outcomes from the Phase 2 Trial (Cohort 2, Week 8) [1]

| Endpoint | Placebo | This compound 50 mg QD | This compound 150 mg QD | This compound 200 mg BID |

|---|---|---|---|---|

| Change from Baseline in UAS7 (LS Mean) | - | -0.5 | -6.4 | -9.5 |

| Patients with Well-Controlled Disease (UAS7 ≤ 6) | 22% | 35% | 46% | 57% |

| Patients with Complete Response (UAS7 = 0) | 4% | 13% | 25% | 39% |

Table 2: Study Population and Dosing Overview [2] [1]

| Parameter | Details |

|---|---|

| Study Identifier | NCT03137069 (ClinicalTrials.gov) |

| Study Design | Phase 2, randomized, double-blind, placebo-controlled |

| Patient Population | 93 adults with H1-antihistamine-refractory CSU for >6 months |

| Treatment Duration | 8 weeks |

| Dosing Regimens | 50 mg QD, 150 mg QD, 200 mg BID, and placebo |

| Concomitant Medication | Stable doses of H1-antihistamines maintained |

| Key Inclusion | Symptomatic despite H1-antihistamine treatment (up to 4x approved dose) |

Efficacy Profile

- Dose-Dependent Response: The primary endpoint was met, with significant, dose-dependent improvements in UAS7 at week 8 for the 150 mg QD and 200 mg BID doses compared to placebo. The 50 mg QD dose did not show a significant effect [2] [1].

- Rapid Onset of Action: Near-maximal efficacy was observed as early as week 4. The reduction in UAS7 at week 4 was similar to that at week 8 for the higher doses, and the median time to a minimally important difference was 1 week for the 200 mg BID group [1].

- Efficacy in Refractory Subpopulations: this compound demonstrated activity in patients with type IIb autoimmunity, a subgroup often associated with greater disease severity and poor response to existing therapies like omalizumab. At the highest dose, the reduction in disease activity was similar regardless of type IIb autoimmunity status [1] [3].

- Effect on Autoantibodies: Exploratory analyses showed that this compound treatment substantially reduced levels of IgG-anti-FcεRI autoantibodies at week 8 across all dose levels compared to placebo. Greater reductions in these autoantibodies were associated with greater decreases in UAS7 scores [1] [3].

Safety and Tolerability

This compound was generally well-tolerated. The most common adverse events included urticaria, nasopharyngitis, and headache [3]. The most notable laboratory finding was:

- Liver Transaminase Elevations: Asymptomatic, reversible Grade 2 and 3 liver transaminase elevations were observed in two patients each in the 150 mg QD and 200 mg BID groups. These elevations were not associated with clinical symptoms and resolved within 10-30 days after treatment discontinuation [2] [1].

Experimental Protocols

Protocol 1: UAS7 Assessment for Clinical Trials

The Urticaria Activity Score over 7 days (UAS7) is the gold standard for measuring disease activity in CSU clinical trials [1].

1. Principle: The UAS7 is a composite score based on the daily diary recordings of patients over seven consecutive days. It evaluates two key symptoms: hives and itch.

2. Materials and Equipment:

- Patient eDiary or paper diary

- UAS scoring card for patient reference

3. Procedure: